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Introduction

The advent of RNA-based therapeutics, including sSiRNA and mRNA, has revolutionized the
landscape of modern medicine. The clinical success of these modalities is intrinsically linked to
the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have
emerged as the leading platform for systemic RNA delivery, owing to their ability to protect the
nucleic acid payload from degradation and facilitate its delivery into target cells. At the heart of
these LNPs are ionizable cationic lipids, a class of molecules engineered to be neutral at
physiological pH and become positively charged in the acidic environment of the endosome,
thereby triggering the release of the RNA cargo into the cytoplasm.

L319 is a novel, biodegradable ionizable lipid that has demonstrated significant promise in
preclinical studies for the systemic delivery of RNAI therapeutics.[1][2] Its unique chemical
structure, featuring ester bonds, confers biodegradability, leading to rapid elimination from
tissues and an improved safety profile.[1] This technical guide provides an in-depth overview of
L319, including its chemical properties, formulation into LNPs, mechanism of action, and
relevant experimental protocols.

Core Concepts: The L319 lonizable Lipid

L319, chemically known as Di((Z)-non-2-en-1-yl) 9-((4-
(dimethylamino)butanoyl)oxy)heptadecanedioate, is a key component in the next generation of
biodegradable LNPs.[3] Its structure is designed to provide a balance of potency and safety,
crucial for the development of RNA therapeutics.
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Physicochemical Properties

The key physicochemical properties of L319 are summarized in the table below. The pKa of an
ionizable lipid is a critical parameter that governs its ionization state at different pH values,
which is fundamental to its function in LNP formulation and intracellular delivery.[2][4]

Property Value Reference

Di((2)-non-2-en-1-yl) 9-((4-
Chemical Name (dimethylamino)butanoyl)oxy)h  [3]

eptadecanedioate

Synonyms 0-8670 [2]
CAS Number 1351586-50-9 [3]
Molecular Formula C41H75N0O6 [2]
Molecular Weight 678.1 g/mol [2]
pKa 6.38 [2]

Tertiary amine head group, two
Key Structural Features unsaturated lipid tails, ester [4]

linkages

Mechanism of Action: pH-Dependent Endosomal Escape

The efficacy of L319-containing LNPs stems from their pH-responsive nature.[4] At the neutral
pH of the bloodstream (pH ~7.4), the tertiary amine of L319 is largely deprotonated, rendering
the LNP surface relatively neutral. This neutrality minimizes non-specific interactions with blood
components and reduces toxicity.[4]

Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome
matures, its internal pH drops to approximately 5.5-6.5.[4] In this acidic environment, the
tertiary amine of L319 becomes protonated, leading to a net positive charge on the LNP. This
charge facilitates the interaction of the LNP with the negatively charged endosomal membrane,
leading to membrane destabilization and the release of the RNA payload into the cytoplasm.
This process is often referred to as endosomal escape.
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Two primary models have been proposed for this endosomal escape:

e Proton Sponge Effect: The buffering capacity of the ionizable lipid leads to an influx of
protons into the endosome, followed by an influx of chloride ions and water to maintain
charge neutrality, ultimately causing osmotic swelling and rupture of the endosome.

e Phase Transition: The interaction between the positively charged LNP and the anionic lipids
of the endosomal membrane can induce a transition from a bilayer to a non-bilayer
(hexagonal) phase, creating transient pores through which the RNA can escape.

The biodegradability of L319 is attributed to the ester bonds in its structure, which can be
hydrolyzed by intracellular esterases. This leads to the breakdown of the lipid into smaller,
more easily cleared components, reducing the potential for lipid accumulation and associated
long-term toxicity.

LNP Formulation with L319

The formulation of LNPs is a critical step that determines their size, stability, and in vivo
performance. A typical LNP formulation incorporating L319 consists of four key components:

lonizable Cationic Lipid (L319): Facilitates RNA encapsulation and endosomal escape.

» Helper Lipid (DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): A phospholipid that
provides structural stability to the LNP.

o Cholesterol: Another structural lipid that modulates membrane fluidity and stability.

e PEG-Lipid (PEG-DMG - 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-
[methoxy(polyethylene glycol)-2000]): A polyethylene glycol-conjugated lipid that controls
particle size during formation and provides a hydrophilic shield to reduce opsonization and
clearance in vivo.

Quantitative Formulation Parameters

The following table summarizes the key quantitative parameters for a standard L319-based
LNP formulation for siRNA delivery.[1]
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Parameter Value

Molar Ratio (L319:DSPC:Chol:PEG-DMG) 55:10:32.5:2.5
Lipid Nitrogen to siRNA Phosphate Ratio (N:P 3

Ratio)

Total Lipid to siRNA Weight Ratio ~10:1

In Vivo Performance

L319-formulated LNPs have demonstrated robust in vivo efficacy in preclinical models,

highlighting their potential for therapeutic applications.

Efficacy in Rodents and Non-Human Primates

The table below summarizes key in vivo efficacy data for L319-LNPs.

. Silencing
Species Target Gene Dose . Reference
Efficacy
0.1,0.3,1.0 >95% at 1.0
Mouse Factor VII [1]

mg/kg (single IV)  mg/kg

0.3 mg/kg (single
NHP TTR V) 9/kg (sing ~70% [1]

Toxicology in Rats

A single-dose toxicology study in rats was conducted to assess the safety profile of L319-
based LNPs.

Doses
Species Administered Key Findings Reference
(single IV)
Well-tolerated with no
Rat 1, 3, 5, and 10 mg/kg adverse effects [1]

observed.
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Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of an
L319-like ionizable lipid and the formulation of L319-LNPs.

Representative Synthesis of an L319-like lonizable Lipid

Disclaimer: The exact synthesis protocol for L319 is proprietary. The following is a

representative protocol for the synthesis of a structurally similar ionizable lipid with a tertiary

amine headgroup and ester-linked tails, based on common organic chemistry principles.

Step 1: Synthesis of the Dicarboxylic Acid Linker

Heptadecanedioic acid is reacted with an activating agent such as thionyl chloride or oxalyl
chloride in an anhydrous solvent (e.g., dichloromethane) to form the diacyl chloride.

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and
at room temperature.

The solvent and excess activating agent are removed under reduced pressure to yield the
crude diacyl chloride, which is used in the next step without further purification.

Step 2: Esterification with Unsaturated Alcohols

The diacyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled
in an ice bath.

A solution of (Z)-non-2-en-1-ol and a non-nucleophilic base (e.g., triethylamine or pyridine) in
the same solvent is added dropwise to the diacyl chloride solution.

The reaction mixture is allowed to warm to room temperature and stirred for several hours to
overnight.

The reaction is quenched with water, and the organic layer is separated, washed with brine,
dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The resulting diester is purified by column chromatography on silica gel.
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Step 3: Synthesis of the Amino Alcohol Headgroup

o 4-(Dimethylamino)butanoic acid hydrochloride is reduced using a suitable reducing agent,
such as lithium aluminum hydride (LAH), in an anhydrous ether solvent (e.g., tetrahydrofuran
or diethyl ether).

e The reaction is performed under an inert atmosphere and at a controlled temperature
(typically starting at 0 °C and then refluxing).

 After the reaction is complete, it is carefully quenched with water and a sodium hydroxide
solution.

e The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield 4-
(dimethylamino)butan-1-ol.

Step 4: Final Esterification to Yield the lonizable Lipid

e The diester from Step 2 is reacted with 4-(dimethylamino)butan-1-ol from Step 3 in the
presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-
dimethylaminopyridine (DMAP) in an anhydrous solvent.

e The reaction is carried out at room temperature for several hours.
e The urea byproduct is filtered off, and the filtrate is washed, dried, and concentrated.

o The final product, the L319-like ionizable lipid, is purified by column chromatography.

LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of L319-LNPs encapsulating siRNA using a microfluidic
mixing device.

1. Preparation of Solutions:
e Lipid Solution (in Ethanol):

o Prepare stock solutions of L319, DSPC, cholesterol, and PEG-DMG in absolute ethanol.
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o In a sterile glass vial, combine the appropriate volumes of each stock solution to achieve
the desired molar ratio (55:10:32.5:2.5).

o Add additional ethanol to reach the final desired total lipid concentration (e.g., 10-20
mg/mL).

o Vortex briefly to ensure complete mixing.
siRNA Solution (in Aqueous Buffer):

o Dilute the stock siRNA solution in a low pH buffer, such as 10 mM citrate buffer at pH 4.0,
to the desired concentration. The final concentration will depend on the target lipid to
SiRNA ratio.

. Microfluidic Mixing:

Set up the microfluidic mixing system (e.g., a NanoAssemblr™ platform) according to the
manufacturer's instructions.

Load the lipid-in-ethanol solution into one syringe and the siRNA-in-buffer solution into
another syringe.

Set the flow rates for the two syringes to achieve the desired mixing ratio (typically 3:1
agueous to ethanol).

Initiate the mixing process. The rapid mixing of the two streams within the microfluidic
cartridge induces the self-assembly of the LNPs.

Collect the resulting LNP dispersion from the outlet of the cartridge.
. Downstream Processing:

Dialysis/Tangential Flow Filtration (TFF): The collected LNP dispersion is typically dialyzed or
subjected to TFF against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to
remove the ethanol and unencapsulated siRNA. This step also raises the pH to neutralize
the surface charge of the LNPs.
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e Concentration: The LNP solution can be concentrated to the desired final concentration
using centrifugal filter units or TFF.

« Sterile Filtration: The final LNP formulation is passed through a 0.22 um sterile filter.
4. Characterization:
» Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

o Encapsulation Efficiency: Determined by quantifying the amount of siRNA inside the LNPs
versus the total amount of siRNA. This is often done using a fluorescent dye-based assay
(e.g., RiboGreen™ assay) before and after lysing the LNPs with a detergent.

o Zeta Potential: Measured to assess the surface charge of the LNPs.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and
workflows associated with L319-LNP technology.

L319-LNP Endosomal Escape Pathway

Endosomal Escape
(L319 Protonation)

L319-LNP.
(Neutral Charge)

Endosomal Escape

Click to download full resolution via product page

Caption: Cellular uptake and endosomal escape of L319-LNPs.
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LNP Formulation Experimental Workflow
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Caption: Workflow for L319-LNP formulation.
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Caption: Enzymatic biodegradation of L319.

Conclusion

The ionizable lipid L319 represents a significant advancement in the field of RNA delivery. Its
biodegradable nature, combined with its pH-responsive mechanism for efficient endosomal
escape, addresses key challenges of safety and efficacy that have historically hindered the
clinical translation of RNA therapeutics. The data presented in this guide underscore the
potential of L319 as a critical component in the development of next-generation LNP-based
medicines. Further research and clinical development will continue to elucidate the full
therapeutic potential of this promising delivery vehicle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [L319 lonizable Lipid: A Comprehensive Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8181924#what-is-1319-ionizable-lipid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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